N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide

EP3 receptor antagonist Metabolic stability Prostaglandin E2

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide (CAS 2034464-31-6) is a synthetic small molecule with the molecular formula C₁₄H₁₆N₂O₅ and a molecular weight of 292.29 g/mol. It belongs to the oxazolidine-2,4-dione class and is catalogued under ChEMBL ID CHEMBL4995016.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 2034464-31-6
Cat. No. B2396928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide
CAS2034464-31-6
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O
InChIInChI=1S/C14H16N2O5/c1-2-20-11-5-3-10(4-6-11)13(18)15-7-8-16-12(17)9-21-14(16)19/h3-6H,2,7-9H2,1H3,(H,15,18)
InChIKeyYDZLJGVSIABBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide (CAS 2034464-31-6): Chemical Identity and Compound Class for Procurement Screening


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide (CAS 2034464-31-6) is a synthetic small molecule with the molecular formula C₁₄H₁₆N₂O₅ and a molecular weight of 292.29 g/mol [1]. It belongs to the oxazolidine-2,4-dione class and is catalogued under ChEMBL ID CHEMBL4995016 [2]. The compound's structure links a 4-ethoxybenzamide moiety to an oxazolidine-2,4-dione ring via an ethyl linker. Basic computed physicochemical properties include a predicted logP of approximately 0.79–1.0, a polar surface area of ~85 Ų, and zero Rule-of-Five violations, indicating favorable drug-like properties for early discovery [2].

Pathway study EP3 prostaglandin receptor antagonism research
Profile Computed favorable drug-like properties (moderate MW, low logP, zero RO5 violations)
Differentiation Unique 4-ethoxybenzamide substituent for SAR studies

Why N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide Cannot Be Interchanged with Generic Oxazolidinedione Analogs


In-class substitution of oxazolidine-2,4-dione derivatives is scientifically unsound because subtle structural modifications can cause profound shifts in target selectivity, potency, and ADME profiles. For instance, within the related EP3 antagonist series, the transition from saturated to unsaturated A-ring oxazolidinediones dramatically altered metabolic stability (human microsomal T₁/₂) while maintaining comparable binding affinity, highlighting that even single-bond changes yield functionally distinct compounds [1]. The specific 4-ethoxybenzamide substitution pattern on the target compound is expected to differentially influence hydrogen bonding, lipophilicity, and steric complementarity with biological targets relative to other N-substituted oxazolidinedione analogs. Consequently, generic substitution based solely on the core oxazolidine-2,4-dione scaffold risks selecting a compound with divergent pharmacological or physicochemical performance.

Scaffold sensitivity

Even single-bond core changes (e.g., saturation) can shift metabolic stability, limiting direct substitution with generic oxazolidinedione analogs.

Electronic mismatch

4-Ethoxy (electron-donating) vs. halogen-substituted (electron-withdrawing) analogs alters target-binding pocket complementarity.

Selectivity divergence

Absence of the 4-ethoxybenzamide group in alternative oxazolidinedione derivatives may lead to distinct target selectivity profiles.

Quantitative Differentiation Evidence for N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide vs. Closest Analogs


EP3 Receptor Antagonist Potency and Metabolic Stability: Cross-Study Inference for the Oxazolidine-2,4-Dione Scaffold

In a bioorganic medicinal chemistry optimization study of amide-based EP3 antagonists, the oxazolidine-2,4-dione analog designated compound 13 achieved a human EP3 binding affinity (Kᵢ) of 9.0 nM and a functional antagonistic IC₅₀ of 21 nM, while demonstrating exceptional metabolic stability with a human liver microsome half-life (T₁/₂) exceeding 180 minutes [1]. The target compound (CAS 2034464-31-6) is a distinct member of the oxazolidine-2,4-dione class with a unique 4-ethoxybenzamide substituent not present in compound 13. While direct quantitative data for CAS 2034464-31-6 itself is absent from established primary literature, scaffold-level evidence demonstrates that oxazolidine-2,4-diones can deliver nanomolar EP3 potency with high metabolic stability, a profile that differentiates them from non-oxazolidinedione EP3 antagonist chemotypes such as pyridones and carboxylic acid series.

EP3 antagonist scaffold
Class-level inference
Ki = 9.0 nM
IC50 = 21 nM
T1/2 > 180 min
Reported class-level potency-stability context
Derived from analog compound 13; no direct data for target compound.
EP3 receptor antagonist Metabolic stability Prostaglandin E2

Physicochemical Differentiation: Computed Drug-Likeness and Oral Bioavailability Potential

Computed physicochemical properties for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide (CAS 2034464-31-6) indicate a molecular weight of 292.29 Da, a predicted logP of 0.79–1.0, a topological polar surface area of 84.94 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, 6 rotatable bonds, and zero Rule-of-Five violations [1][2]. These parameters place the compound within favorable oral drug-like space and distinguish it from larger, more lipophilic oxazolidinedione derivatives that may exhibit poorer solubility or permeability. Compared to common EP3 antagonist comparators such as L798106 (MW ~480 Da, logP ~5), the target compound shows markedly lower molecular weight and lipophilicity, suggesting potential advantages in solubility and absorption.

Physicochemical differentiation
Cross-study comparable
Target: MW 292 Da, logP 0.79–1.0 L798106: MW ~480 Da, logP ~5
Supports solubility and permeability screening context
Computed properties; lower logP and MW may reduce nonspecific binding.
Physicochemical profiling Lipinski Rule of Five Oral drug-likeness

Structural Differentiation: Unique 4-Ethoxybenzamide Substituent as a Determinant of Target Selectivity

The target compound features a para-ethoxy substituent on the benzamide ring, a structural feature that distinguishes it from unsubstituted benzamide or halogen-substituted oxazolidinedione analogs. In medicinal chemistry, para-alkoxybenzamide modifications have been shown to modulate enzyme inhibition selectivity across related families (e.g., COX-1 vs COX-2, MAO-A vs MAO-B). Although the precise selectivity profile of CAS 2034464-31-6 has not been reported, the unique 4-ethoxy group creates an electron-donating and hydrogen-bond-accepting environment that is absent in closely related analogs bearing 4-chloro, 4-methyl, or unsubstituted benzamide moieties [1]. This structural differentiation is critical when selecting between seemingly similar oxazolidinedione building blocks.

Substituent electronics
Supporting evidence
4-OEt: σp = −0.24 (e-donating) 4-Cl: σp = +0.23 (e-withdrawing)
Supports target selectivity differentiation context
Electronic reversal may alter enzyme pocket complementarity.
Structure-activity relationship Selectivity Benzamide substitution

Evidence-Backed Application Scenarios for N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide in Research and Industrial Settings


EP3 Prostaglandin Receptor Antagonist Probe Development in Inflammation, Thrombosis, and Metabolic Disease Research

The oxazolidine-2,4-dione scaffold, to which this compound belongs, has demonstrated potent EP3 receptor antagonism (Kᵢ = 9.0 nM, IC₅₀ = 21 nM) combined with excellent metabolic stability (T₁/₂ > 180 min) in reported analogs [1]. Researchers investigating EP3-mediated pathways in pain, thrombosis, or type 2 diabetes may prioritize N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-ethoxybenzamide as a structurally differentiated starting point or tool compound, particularly when seeking analogs with favorable computed oral drug-likeness (MW = 292.29, zero RO5 violations) [2].

Structure-Activity Relationship (SAR) Exploration of Oxazolidine-2,4-Dione Derivatives for Kinase or Amine Oxidase Target Families

The unique 4-ethoxybenzamide substitution pattern of CAS 2034464-31-6 provides an electronically distinct analog for SAR studies focused on enzyme pocket complementarity [1]. The chEMBL database associates this compound with two inhibition bioactivity records, indicating previous screening against biological targets [2]. Medicinal chemistry teams building oxazolidine-2,4-dione libraries can use this compound to probe the effects of para-electron-donating groups on potency and selectivity, distinct from electron-withdrawing halogen-substituted analogs.

Chemical Biology Tool Compound Requiring a Balanced Physicochemical Profile for Cellular Assay Compatibility

With a moderate molecular weight of 292.29 Da, a logP of 0.79–1.0, and no Rule-of-Five violations, this compound is predicted to possess good aqueous solubility and membrane permeability [1]. These properties make it suitable for cellular assays where excessive lipophilicity (as seen in L798106) might cause non-specific binding or poor solubility. Procurement for cellular screening campaigns against EP3 or related GPCR targets may therefore favor this compound over more lipophilic alternatives.

Reference Standard for Oxazolidine-2,4-Dione Analytical Method Development

The compound is available with defined CAS registry (2034464-31-6), PubChem CID (119105387), and ChEMBL ID (CHEMBL4995016), providing unambiguous identity for analytical reference [1][2]. Its unique spectroscopic signature, based on the 4-ethoxybenzamide chromophore, enables its use as a chromatographic or mass spectrometric standard in metabolomics and impurity profiling studies involving oxazolidine-2,4-dione-containing chemical matter.

Application
Selection Property
Validation Focus
EP3 pathway probe research
Oxazolidine-2,4-dione EP3 antagonist scaffold
EP3 binding and functional antagonism assay context
Oxazolidine-2,4-dione SAR studies
4-Ethoxybenzamide substitution pattern
Enzyme pocket complementarity and selectivity screening
Cellular assay tool compound
Computed drug-like profile (moderate MW, low logP)
Solubility and permeability in cell-based assays
Analytical reference standard
Defined CAS and spectral identity
Chromatographic and mass spectrometric method context
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